Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate typically involves multiple steps. One common method starts with the reaction of p-fluoro aniline with sodium nitrite to form a diazonium salt. This intermediate is then reacted with ethyl-2-benzyl-3-oxobutanoate, followed by refluxing in concentrated hydrochloric acid to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to improve reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action for Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate is not well-documented. compounds with similar structures often exert their effects by interacting with specific enzymes or receptors, inhibiting their activity, or modulating biochemical pathways. The sulfonamide group, in particular, is known to mimic the structure of para-aminobenzoic acid, allowing it to inhibit bacterial dihydropteroate synthase.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate is unique due to its combination of a thiazole ring and a sulfonamide group, which are less common in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-[[2-[4-oxo-2-(4-sulfamoylphenyl)imino-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S2/c1-2-30-19(27)12-3-5-13(6-4-12)22-17(25)11-16-18(26)24-20(31-16)23-14-7-9-15(10-8-14)32(21,28)29/h3-10,16H,2,11H2,1H3,(H,22,25)(H2,21,28,29)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJANLDSVIACKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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